molecular formula C15H9BrO3 B13187984 2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13187984
M. Wt: 317.13 g/mol
InChI Key: ICCRISAAVHEYBU-VGOFMYFVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 3-bromobenzaldehyde with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the bromophenyl group would yield a phenyl group .

Scientific Research Applications

2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the bromophenyl group and benzofuranone core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

(2E)-2-[(3-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H9BrO3/c16-10-3-1-2-9(6-10)7-14-15(18)12-5-4-11(17)8-13(12)19-14/h1-8,17H/b14-7+

InChI Key

ICCRISAAVHEYBU-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

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